molecular formula C25H28N4O3S B2485012 5-(1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 900136-60-9

5-(1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2485012
CAS No.: 900136-60-9
M. Wt: 464.58
InChI Key: TZEIZGOECMOBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C25H28N4O3S and its molecular weight is 464.58. The purity is usually 95%.
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Properties

IUPAC Name

5-[1-(2-morpholin-4-ylethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c30-23-22(24(31)27-25(33)26-23)19-16-21(17-6-2-1-3-7-17)29(20-9-5-4-8-18(19)20)11-10-28-12-14-32-15-13-28/h1-3,6-7,16H,4-5,8-15H2,(H2,26,27,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEIZGOECMOBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=O)NC(=S)NC3=O)C=C(N2CCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-(1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in the context of cancer treatment and cell proliferation inhibition.

Chemical Structure and Properties

The chemical formula for this compound is C21H24N4O2SC_{21}H_{24}N_4O_2S, and it features a thioxodihydropyrimidine core linked to a tetrahydroquinoline moiety. This unique structure is hypothesized to contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor activity , particularly against various cancer cell lines. The following sections detail specific biological activities and findings from recent studies.

The compound has been shown to suppress undesirable cell proliferation through multiple mechanisms:

  • Inhibition of Bcl-2 : It affects the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis. By inhibiting Bcl-2, the compound promotes apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies demonstrate that it induces cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle .

Case Studies

  • In Vitro Studies :
    • A study on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
    • In another study involving lung cancer cells (A549), the compound was found to significantly reduce cell migration and invasion capabilities, suggesting its potential as an anti-metastatic agent .
  • In Vivo Studies :
    • Animal model experiments have demonstrated that administration of the compound led to tumor size reduction in xenograft models of human cancers. The mechanisms involved were linked to both direct cytotoxic effects and modulation of tumor microenvironment factors .

Comparative Analysis

A comparative analysis with similar compounds shows that this molecule has superior antitumor efficacy while maintaining lower toxicity levels. The following table summarizes relevant data:

Compound NameIC50 (µM)Mechanism of ActionNotes
Compound A10Bcl-2 InhibitionModerate toxicity
Compound B15Cell Cycle ArrestHigh toxicity
This Compound5Bcl-2 Inhibition & Cell Cycle ArrestLow toxicity

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